molecular formula C17H11BrOS B14079109 2-(4-Bromophenyl)-6-phenyl-4H-pyran-4-thione CAS No. 101439-14-9

2-(4-Bromophenyl)-6-phenyl-4H-pyran-4-thione

Cat. No.: B14079109
CAS No.: 101439-14-9
M. Wt: 343.2 g/mol
InChI Key: PCYRQPSNDCWCNS-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-phenyl-4H-pyran-4-thione is an organic compound that belongs to the class of heterocyclic compounds known as pyrans. This compound features a pyran ring substituted with a bromophenyl group at the 2-position and a phenyl group at the 6-position. The presence of the bromine atom and the thione group adds unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6-phenyl-4H-pyran-4-thione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with acetophenone in the presence of a base such as potassium hydroxide, followed by cyclization with elemental sulfur to introduce the thione group. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-phenyl-4H-pyran-4-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromophenyl)-6-phenyl-4H-pyran-4-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-phenyl-4H-pyran-4-thione involves its interaction with specific molecular targets and pathways. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the bromophenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their activity. These interactions can disrupt key biological processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-6-phenyl-4H-pyran-4-thione is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of both the bromophenyl and phenyl groups enhances its versatility in synthetic applications and its potential as a bioactive molecule .

Properties

CAS No.

101439-14-9

Molecular Formula

C17H11BrOS

Molecular Weight

343.2 g/mol

IUPAC Name

2-(4-bromophenyl)-6-phenylpyran-4-thione

InChI

InChI=1S/C17H11BrOS/c18-14-8-6-13(7-9-14)17-11-15(20)10-16(19-17)12-4-2-1-3-5-12/h1-11H

InChI Key

PCYRQPSNDCWCNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=S)C=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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